molecular formula C11H8N2O6S2 B2503517 3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 877818-33-2

3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B2503517
CAS No.: 877818-33-2
M. Wt: 328.31
InChI Key: HTHQDHPDPQMZLP-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a synthetic compound known for its unique structural features and multifaceted applications in various scientific fields. This compound belongs to the thiazolidine family, which is characterized by the presence of a thiazolidine ring and exhibits a variety of biological activities, making it significant in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid involves multiple steps, typically starting with the preparation of the thiazolidine ring system. The key steps may include:

  • Formation of the Thiazolidine Ring: : The reaction generally starts with the condensation of a thiourea derivative with an α-halo acid or ester in the presence of a base to form the thiazolidine ring.

  • Introduction of the Nitro Group: : The nitro group can be introduced into the furan ring via nitration reactions.

  • Formation of the Methylene Bridge: : The formation of the methylene bridge involves the condensation of the furan ring with the thiazolidine derivative under specific conditions, such as the presence of a suitable catalyst and solvent.

Industrial Production Methods

For industrial-scale production, the synthesis would likely be optimized for yield and cost-effectiveness, utilizing continuous flow reactors and optimized conditions for each step to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

The compound 3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid undergoes various chemical reactions, including:

  • Oxidation: : The nitro group can undergo further oxidation to produce nitroso derivatives under suitable conditions.

  • Reduction: : The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of palladium catalysts.

  • Substitution: : The compound can undergo substitution reactions at the thiazolidine ring or the furan ring under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or hydrogen peroxide in acidic conditions.

  • Reduction: : Hydrogen gas with palladium-carbon catalyst.

  • Substitution: : Nucleophiles such as amines or thiols in the presence of base catalysts.

Major Products Formed

The major products formed depend on the specific reactions carried out but can include nitroso derivatives, amino derivatives, and substituted thiazolidine compounds.

Scientific Research Applications

3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid has various applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis for creating more complex molecules.

  • Biology: : Studied for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

  • Medicine: : Investigated as a potential therapeutic agent for treating bacterial infections and certain types of cancer.

  • Industry: : Utilized in the development of specialized materials and reagents.

Mechanism of Action

The mechanism by which 3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid exerts its effects involves several molecular targets and pathways:

  • Molecular Targets: : The compound can interact with enzymes and proteins, disrupting their normal function.

  • Pathways Involved: : It may interfere with cellular pathways involved in DNA replication, protein synthesis, and metabolic processes, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Unique Features

3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is unique due to its combination of a nitrofuran moiety and a thiazolidine ring, which impart distinctive chemical and biological properties.

List of Similar Compounds

  • 5-nitro-2-furaldehyde thiosemicarbazone: : Similar in having a nitrofuran ring but differs in the functional groups attached.

  • Thiazolidine-2,4-dione derivatives: : Share the thiazolidine ring but lack the nitrofuran component.

  • Nitrofurantoin: : Another nitrofuran derivative but used primarily as an antibacterial agent with a different structural backbone.

Properties

IUPAC Name

3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O6S2/c14-9(15)3-4-12-10(16)7(21-11(12)20)5-6-1-2-8(19-6)13(17)18/h1-2,5H,3-4H2,(H,14,15)/b7-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHQDHPDPQMZLP-ALCCZGGFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.